molecular formula C16H12BrN5 B8401759 4-N-(3-bromophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine

4-N-(3-bromophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine

Cat. No.: B8401759
M. Wt: 354.20 g/mol
InChI Key: NOUNTOCKLNSANP-UHFFFAOYSA-N
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Description

4-N-(3-bromophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine is a useful research compound. Its molecular formula is C16H12BrN5 and its molecular weight is 354.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12BrN5

Molecular Weight

354.20 g/mol

IUPAC Name

4-N-(3-bromophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine

InChI

InChI=1S/C16H12BrN5/c17-9-4-3-5-10(8-9)19-14-13-11-6-1-2-7-12(11)20-15(13)22-16(18)21-14/h1-8H,(H4,18,19,20,21,22)

InChI Key

NOUNTOCKLNSANP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=C3NC4=CC(=CC=C4)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Nc1nc(Cl)c2c(n1)[nH]c1ccccc12
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Synthesis routes and methods II

Procedure details

A mixture of 2-amino-4-chloroindolo[2,3-d]pyrimidine hydrochloride (123 mg, 0.6 mmol) and 3-bromoaniline (0.3 mL, 2.8 mmol) in 2-propanol (6 mL) is heated at reflux for 4 hr, filtered through a celite pad, and concentrated in vacuo. The residue is partitioned between ethyl acetate (25 mL) and water (25 mL). The aqueous phase is extracted with further ethyl acetate (2×20 mL), followed by washing the combined extracts with 1% aqueous sodium hydroxide (25 mL), water (2×40 mL) , saturated brine (40 mL), and drying (Na2SO4). The solution is evaporated to dryness under reduced pressure to afford 105 mg crude product as a tan powder. The solid is dissolved in a minimum amount of methanol, filtered, and further purified by preparative plate chromatography (SiO2; 1:1, EtOAc:CH2Cl2; Rf=0.40). After extraction of the product from the silica gel with ethyl acetate, the volume of the warm solution is reduced to minimum, an d it is filtered through celite, and the solvent is removed under reduced pressure. The oily solid thus obtained is dissolved in a minimum amount of 2-propanol and allowed to crystallize at 3 C. over an 18 h period. The crystals are collected by suction filtration, washed with a small amount of cold 2-propanol, and dried in vacuo to give 2-amino-4-(3-bromoanilino)indolo[2,3-d]pyrimidine (34 mg, 17%). 1HNMR, (DMSO): δbrs), 8.57 (1H, s), 8.11 (1H, d, J=8.0 Hz), 8.01 (1H, s), 7.94 (1H, d, J=8.2 Hz), 7.34-7.12 (5H, m), 6.41 (2H, brs).
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2-amino-4-chloroindolo[2,3-d]pyrimidine hydrochloride
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123 mg
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6 mL
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Synthesis routes and methods III

Procedure details

Using the general procedure described above, the reaction of 7 (209 mg, 0.47 mmol) and 1 N NaOH provided 128 mg of AAG103 as a white solid in 76% yield. TLC Rf 0.36 (chloroform-methanol 15:1); mp 233.6° C.; 1H NMR (DMSO-d6) δ 6.26 (s, 2H, NH2, exch), 7.09-8.09 (m, 8H, Ar—H), 8.44 (s, 1H, 4-NH, exch), 11.32 (s, 1H, 9-NH, exch). Anal. Calculated (C16H12BrN5): C, 54.25; H, 3.41; N, 19.77; Br, 22.55. Found: C, 54.38; H, 3.48; N, 19.56; Br, 22.29.
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